Oroxin B

Descripción general

Descripción

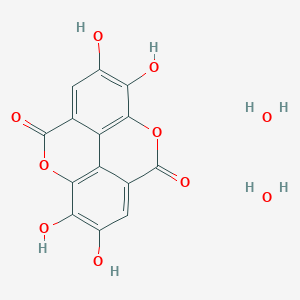

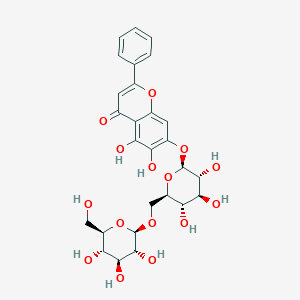

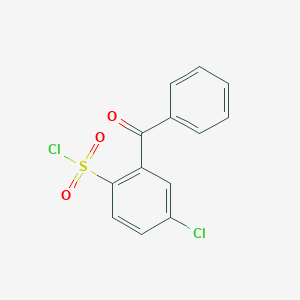

Oroxin B, también conocido como Baicaleína 7-O-β-gentiobiosido, es un compuesto flavonoides extraído de la medicina tradicional china Oroxylum indicum (L.) Vent . Este compuesto ha captado una atención significativa debido a sus potentes actividades biológicas, que incluyen efectos antitumorales, antiinflamatorios y antiosteoporóticos .

Aplicaciones Científicas De Investigación

Oroxin B tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Oroxin B ejerce sus efectos a través de varios objetivos moleculares y vías:

Inducción de apoptosis: this compound induce la apoptosis en las células cancerosas mediante la regulación negativa del microARN-221, lo que da como resultado la inactivación de la vía PTEN/PI3K/AKT.

Efectos antiinflamatorios: this compound inhibe la actividad de las enzimas y citocinas proinflamatorias, reduciendo la inflamación.

Inhibición de los osteoclastos: this compound suprime la formación y la actividad de los osteoclastos, previniendo la resorción y la pérdida ósea.

Safety and Hazards

Direcciones Futuras

Oroxin B has shown promise in the treatment of liver cancer and metabolic-associated fatty liver disease . It could alleviate hepatic inflammation and MAFLD progression by regulating the gut microbiota balance and strengthening the intestinal barrier . Further development and clinical guidance of this compound as an anti-tumor agent are suggested .

Análisis Bioquímico

Biochemical Properties

Oroxin B interacts with several enzymes and proteins, playing a crucial role in biochemical reactions . It upregulates PTEN and downregulates COX-2, VEGF, PI3K, and p-AKT . These interactions contribute to its significant inhibitory effect on liver cancer cells .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It induces early apoptosis in liver cancer cells and malignant lymphoma cells . It also exerts tumor-suppressive ER stress in malignant lymphoma cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It positively regulates the PTEN gene and inactivates the PI3K/Akt signaling pathway by down-regulating the expression of microRNA-221 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently underexplored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been found to inhibit osteoclast formation and bone resorption function in a dose-dependent manner . Specific information on threshold effects and toxic or adverse effects at high doses is currently underexplored .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . Specific information on these interactions and effects is currently underexplored .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently underexplored .

Subcellular Localization

Information on the subcellular localization of this compound and any effects on its activity or function is currently underexplored .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Oroxin B se aísla principalmente de la planta Oroxylum indicum. El proceso de extracción implica varios pasos, incluida la extracción con disolventes, la purificación y la cristalización . El material vegetal se seca y pulveriza primero, seguido de la extracción utilizando disolventes como el etanol o el metanol. El extracto se somete entonces a técnicas cromatográficas para aislar this compound .

Métodos de producción industrial: La producción industrial de this compound implica la extracción a gran escala de Oroxylum indicum utilizando métodos similares a los descritos anteriormente. El proceso se optimiza para un mayor rendimiento y pureza, involucrando a menudo técnicas cromatográficas avanzadas y sistemas de disolventes .

Análisis De Reacciones Químicas

Tipos de reacciones: Oroxin B sufre diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y agentes alquilantes.

Productos principales: Los productos principales que se forman a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con actividades biológicas únicas .

Comparación Con Compuestos Similares

Oroxin B se compara con otros flavonoides como Oroxin A, Oroxylin A y Crisina-7-O-glucurónido . Si bien estos compuestos comparten estructuras y actividades biológicas similares, this compound es único en sus potentes efectos antitumorales y antiosteoporóticos . Las diferencias estructurales entre estos compuestos contribuyen a sus distintas actividades biológicas y potenciales terapéuticos .

Compuestos similares:

- Oroxin A

- Oroxylin A

- Crisina-7-O-glucurónido

This compound destaca por sus objetivos y vías moleculares específicos, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en diversos campos .

Propiedades

IUPAC Name |

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYLVXFWJCKKDW-IJTBWITGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312120 | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114482-86-9 | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114482-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B173933.png)

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)